molecular formula C15H12ClN3O2 B13095366 Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate CAS No. 1027511-45-0

Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate

Cat. No.: B13095366
CAS No.: 1027511-45-0
M. Wt: 301.73 g/mol
InChI Key: IXHHCUSFAKWELC-UHFFFAOYSA-N
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Description

Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves the regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-A]pyrimidine with a wide range of terminal alkynes. This reaction proceeds smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions . The subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position is achieved via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyrimidine derivatives, which can exhibit different biological activities depending on the introduced functional groups .

Mechanism of Action

The mechanism by which ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate exerts its effects involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory properties.

Biological Activity

Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, which are known for their pharmacological properties. The synthesis of this compound typically involves the reaction of 3-aminopyrazoles with appropriate electrophiles, such as α-azidochalcones, under mild conditions to yield a variety of substituted pyrazolo[1,5-a]pyrimidines .

Biological Activities

The biological activities associated with this compound include:

1. Anticancer Activity:

  • Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, compounds within this class have shown significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The mechanism often involves the inhibition of specific kinases related to tumor growth and proliferation .
  • A study reported that derivatives exhibited IC50 values as low as 2.74 μM against MCF-7 cells, indicating potent anticancer activity .

2. Enzyme Inhibition:

  • This compound has been evaluated for its role as an α-glucosidase inhibitor. In vitro studies demonstrated that it possesses considerable inhibitory potency with IC50 values ranging from 15.2 ± 0.4 µM to 201.3 ± 4.2 µM compared to acarbose (IC50 = 750.0 ± 1.5 µM) .
  • Such enzyme inhibitors are critical in managing conditions like diabetes by slowing carbohydrate absorption.

3. Antimicrobial Properties:

  • Pyrazolo[1,5-a]pyrimidines have also shown antimicrobial activity against various pathogens, including E. coli and S. aureus. The presence of specific substituents on the pyrazole ring enhances this activity .

Case Studies

Case Study 1: Anticancer Activity
A recent study investigated the antiproliferative effects of several pyrazolo[1,5-a]pyrimidine derivatives against multiple cancer cell lines. Among these, this compound demonstrated significant cytotoxicity with a growth inhibition percentage (GI%) exceeding 68% in pancreatic cancer cell lines (SUIT-2) at concentrations around 100 µM .

Case Study 2: Enzyme Inhibition
In another study focused on α-glucosidase inhibition, researchers synthesized a series of pyrazolo[1,5-a]pyrimidines and evaluated their inhibitory effects. This compound was among the most potent inhibitors identified, suggesting its potential utility in diabetes management through enzyme modulation .

Summary of Findings

The biological activity of this compound is multifaceted:

Activity Type Mechanism/Target IC50/Effectiveness
AnticancerInhibition of kinasesIC50 as low as 2.74 μM
α-Glucosidase InhibitionCompetitive inhibitionIC50 range: 15.2 - 201.3 µM
AntimicrobialBacteriostatic effectsEffective against E. coli/S. aureus

Properties

CAS No.

1027511-45-0

Molecular Formula

C15H12ClN3O2

Molecular Weight

301.73 g/mol

IUPAC Name

ethyl 6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C15H12ClN3O2/c1-2-21-15(20)13-8-18-19-9-11(7-17-14(13)19)10-3-5-12(16)6-4-10/h3-9H,2H2,1H3

InChI Key

IXHHCUSFAKWELC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=CC(=CN2N=C1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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